molecular formula C13H21N3O3 B4325081 4-HYDROXY-3-[4-(1H-IMIDAZOL-1-YL)BUTYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE

4-HYDROXY-3-[4-(1H-IMIDAZOL-1-YL)BUTYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE

Cat. No.: B4325081
M. Wt: 267.32 g/mol
InChI Key: ZNHGENRMGJVSJK-UHFFFAOYSA-N
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Description

4-HYDROXY-3-[4-(1H-IMIDAZOL-1-YL)BUTYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE is a complex organic compound that features both an imidazole ring and an oxazolidinone ring. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-3-[4-(1H-IMIDAZOL-1-YL)BUTYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE typically involves multiple steps, starting with the preparation of the imidazole ring. Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The oxazolidinone ring can be synthesized through cyclization reactions involving amino alcohols and carbonyl compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product would then be purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-3-[4-(1H-IMIDAZOL-1-YL)BUTYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the imidazole ring.

Scientific Research Applications

4-HYDROXY-3-[4-(1H-IMIDAZOL-1-YL)BUTYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-HYDROXY-3-[4-(1H-IMIDAZOL-1-YL)BUTYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The oxazolidinone ring can interact with proteins and other biomolecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-HYDROXY-3-[4-(1H-IMIDAZOL-1-YL)BUTYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE is unique due to the combination of the imidazole and oxazolidinone rings in its structure. This dual functionality allows it to interact with a broader range of biological targets and participate in more diverse chemical reactions compared to compounds with only one of these rings.

Properties

IUPAC Name

4-hydroxy-3-(4-imidazol-1-ylbutyl)-4,5,5-trimethyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-12(2)13(3,18)16(11(17)19-12)8-5-4-7-15-9-6-14-10-15/h6,9-10,18H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHGENRMGJVSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)CCCCN2C=CN=C2)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-HYDROXY-3-[4-(1H-IMIDAZOL-1-YL)BUTYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
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4-HYDROXY-3-[4-(1H-IMIDAZOL-1-YL)BUTYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 3
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4-HYDROXY-3-[4-(1H-IMIDAZOL-1-YL)BUTYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 4
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4-HYDROXY-3-[4-(1H-IMIDAZOL-1-YL)BUTYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 5
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4-HYDROXY-3-[4-(1H-IMIDAZOL-1-YL)BUTYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE
Reactant of Route 6
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4-HYDROXY-3-[4-(1H-IMIDAZOL-1-YL)BUTYL]-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE

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